Fluorescein Tyramide
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Overview
Description
Fluorescein tyramide is a green fluorescent reagent widely used in various scientific applications, particularly for tyramide signal amplification (TSA). This compound is known for its ability to enhance fluorescent signals in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and flow cytometry (FCM) applications . The compound has a molecular formula of C29H21NO7 and a molecular weight of 495.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein tyramide typically involves the reaction of fluorescein with tyramine. The process begins with the activation of fluorescein, followed by its coupling with tyramine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Fluorescein tyramide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can also undergo reduction reactions under suitable conditions.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescein derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Fluorescein tyramide is extensively used in scientific research due to its ability to amplify fluorescent signals. Some key applications include:
Immunohistochemistry (IHC): Enhances the detection of low-abundance proteins in tissue samples.
Immunocytochemistry (ICC): Used for labeling and detecting specific cellular components.
Fluorescence In Situ Hybridization (FISH): Improves the sensitivity of detecting nucleic acid sequences.
Flow Cytometry (FCM): Facilitates the analysis of cell populations by enhancing fluorescent signals.
Mechanism of Action
The mechanism of action of fluorescein tyramide involves the catalytic activity of horseradish peroxidase (HRP). HRP catalyzes the deposition of multiple tyramide molecules onto adjacent tyrosine residues, resulting in enhanced fluorescent signals.
Comparison with Similar Compounds
Fluorescein tyramide is unique in its ability to provide high-density labeling and signal amplification. Similar compounds include:
Biotin tyramide: Used for biotin-based signal amplification.
Digoxigenin tyramide: Utilized for digoxigenin-based detection.
Dinitrophenyl tyramide: Employed for dinitrophenyl-based signal enhancement.
Compared to these compounds, this compound offers superior fluorescent properties and is widely preferred for applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C30H25NO7 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H12O5.C10H13NO2/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-8(12)11-7-6-9-2-4-10(13)5-3-9/h1-10,21-22H;2-5,13H,6-7H2,1H3,(H,11,12) |
InChI Key |
RIHCPYWHAYBEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origin of Product |
United States |
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